molecular formula C19H17ClN2O2S B2593832 N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-phenyl-1,3-thiazole-4-carboxamide CAS No. 1798544-17-8

N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-phenyl-1,3-thiazole-4-carboxamide

Cat. No.: B2593832
CAS No.: 1798544-17-8
M. Wt: 372.87
InChI Key: XDDDRYIBEHFGHL-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-phenyl-1,3-thiazole-4-carboxamide is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. This particular compound is characterized by the presence of a chlorophenyl group, a methoxyethyl group, and a phenyl group attached to the thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

The synthesis of N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-phenyl-1,3-thiazole-4-carboxamide typically involves the following steps:

Chemical Reactions Analysis

N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-phenyl-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.

Scientific Research Applications

N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-phenyl-1,3-thiazole-4-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex thiazole derivatives with potential biological activities.

    Biology: It is studied for its antimicrobial, antifungal, and antiviral properties, making it a candidate for developing new therapeutic agents.

    Medicine: The compound is investigated for its potential anticancer activity, as thiazole derivatives have shown promise in inhibiting the growth of cancer cells.

    Industry: It is used in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-phenyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit the activity of enzymes or proteins essential for the survival and proliferation of microorganisms or cancer cells. For example, it may inhibit the activity of DNA gyrase or topoisomerase, leading to the disruption of DNA replication and cell division. Additionally, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-phenyl-1,3-thiazole-4-carboxamide can be compared with other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug used to treat bacterial infections.

    Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.

    Abafungin: An antifungal drug used to treat fungal infections.

    Tiazofurin: An antineoplastic drug used in cancer therapy.

The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities and therapeutic potential compared to other thiazole derivatives .

Properties

IUPAC Name

N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-phenyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2S/c1-24-17(14-9-5-6-10-15(14)20)11-21-18(23)16-12-25-19(22-16)13-7-3-2-4-8-13/h2-10,12,17H,11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDDRYIBEHFGHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CSC(=N1)C2=CC=CC=C2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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